Cas no 1019443-74-3 ((2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine)

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine structure
1019443-74-3 structure
Product Name:(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
CAS No:1019443-74-3
MF:C15H14ClNO2
MW:275.7302
MDL:MFCD12531464
CID:5069878
PubChem ID:43186661
Update Time:2025-07-22

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
    • (2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
    • (2-Chlorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
    • (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
    • MDL: MFCD12531464
    • Inchi: 1S/C15H14ClNO2/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15H,7-8,17H2
    • InChI Key: ACOUQABLVLKBMO-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C([H])C([H])=C1C([H])(C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])C([H])([H])O2)N([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 302
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.5

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Pricemore >>

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$ 50.00 2022-04-01
TRC
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$ 275.00 2022-04-01
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Additional information on (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Introduction to (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine and Its Significance in Modern Chemical Biology

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, identified by its CAS number 1019443-74-3, is a compound of considerable interest in the field of chemical biology. This molecule, featuring a unique structural framework, has garnered attention for its potential applications in pharmaceutical research and development. The combination of a chlorophenyl group and a dihydrobenzodioxin moiety contributes to its distinctive chemical properties, making it a subject of extensive study in various scientific domains.

The structural complexity of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine arises from the interplay between its aromatic and heterocyclic components. The presence of the chlorophenyl group introduces a degree of electrophilicity, which can be exploited in various synthetic pathways. Meanwhile, the dihydrobenzodioxin ring system imparts a certain level of rigidity and stability to the molecule, making it a promising candidate for further functionalization. These characteristics have positioned this compound as a key player in the development of novel bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The benzodioxin scaffold, in particular, has been associated with a range of biological activities, including anti-inflammatory and antioxidant effects. Research has demonstrated that derivatives of this class can modulate various cellular pathways, making them attractive candidates for therapeutic intervention. The addition of the chlorophenyl group to the dihydrobenzodioxin core further enhances these properties, potentially leading to more potent and selective biological effects.

One of the most compelling aspects of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is its versatility in chemical modification. The presence of multiple reactive sites allows for the introduction of diverse functional groups, enabling chemists to tailor the molecule for specific applications. This flexibility has been leveraged in several studies aimed at developing new drug candidates. For instance, researchers have explored the use of this compound as a precursor in synthesizing analogs with enhanced pharmacokinetic profiles or improved target specificity.

The synthesis of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves a series of well-defined chemical transformations. Key steps include cyclization reactions to form the dihydrobenzodioxin ring system and subsequent functionalization to introduce the chlorophenyl moiety. Advances in synthetic methodologies have greatly facilitated these processes, allowing for higher yields and purities. This has been particularly important in academic and industrial settings where scalability and reproducibility are critical factors.

From a computational chemistry perspective, the molecular structure of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has been extensively analyzed using various modeling techniques. These studies have provided valuable insights into its electronic properties and potential interactions with biological targets. Molecular docking simulations have been particularly useful in identifying putative binding sites on proteins relevant to drug discovery. Such information is crucial for designing molecules with optimized affinity and selectivity.

The biological evaluation of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has revealed several interesting findings. In vitro assays have shown that this compound exhibits moderate activity against certain enzymatic targets known to be involved in inflammatory pathways. Additionally, preliminary studies suggest that it may possess antioxidant properties due to its ability to scavenge reactive oxygen species. These effects make it an intriguing candidate for further investigation as a potential therapeutic agent.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with specialized functions. For example, researchers have explored its utility in developing materials with enhanced biocompatibility or improved drug delivery capabilities. Such applications highlight the broad utility of this class of compounds in addressing diverse scientific challenges.

In conclusion, (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, CAS number 1019443-74-3, represents a significant advancement in chemical biology research. Its complex structure and versatile reactivity position it as a valuable tool for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in drug discovery and related fields.

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